molecular formula C11H20O3 B2612779 [2-(Oxan-2-yloxy)cyclopentyl]methanol CAS No. 53229-74-6

[2-(Oxan-2-yloxy)cyclopentyl]methanol

Cat. No. B2612779
CAS RN: 53229-74-6
M. Wt: 200.278
InChI Key: VGPZOQUMOOQFOH-UHFFFAOYSA-N
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Description

“[2-(Oxan-2-yloxy)cyclopentyl]methanol” is a chemical compound offered for experimental or research use . It is also known by its CAS number 53229-74-6 .


Molecular Structure Analysis

The molecular weight of “[2-(Oxan-2-yloxy)cyclopentyl]methanol” is 200.28 . The InChI code is 1S/C11H20O3/c12-8-9-4-3-5-10(9)14-11-6-1-2-7-13-11/h9-12H,1-8H2 .


Physical And Chemical Properties Analysis

“[2-(Oxan-2-yloxy)cyclopentyl]methanol” is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Catalysis

Palladium-catalyzed reactions offer versatile routes for synthesizing tetrahydrofurans, showcasing the potential utility of related cyclopentyl methanol derivatives in organic synthesis (Gabriele et al., 2000). Similarly, the synthesis of cyclopentanol from cyclopentene highlights the importance of such compounds as intermediates in chemical industry applications (Yao et al., 2015).

Methanol as a Reactant and Solvent

The utilization of methanol as a C1 source in organic synthesis, particularly in methylation, methoxylation, and oxidative methyl ester formation, demonstrates the relevance of methanol in creating various organic compounds, potentially including derivatives of cyclopentyl methanol (Natte et al., 2017). The catalytic properties and reaction mechanisms involving methanol further underscore its versatility in chemical transformations (Desai et al., 2006).

Environmental and Health Monitoring

Research on Yttrium Oxide for detecting methanol highlights the development of sensors for environmental and health safety, indicating the importance of monitoring substances like methanol due to its toxicity (Zheng et al., 2019). This area of research might intersect with compounds similar to “[2-(Oxan-2-yloxy)cyclopentyl]methanol” in developing novel detection mechanisms.

Organic Transformations

Investigations into direct C–C coupling of methanol and allenes offer insights into creating higher alcohols and potentially modifying cyclopentyl methanol derivatives, highlighting innovative approaches in organic synthesis (Moran et al., 2011).

Safety and Hazards

The safety information for “[2-(Oxan-2-yloxy)cyclopentyl]methanol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[2-(oxan-2-yloxy)cyclopentyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c12-8-9-4-3-5-10(9)14-11-6-1-2-7-13-11/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPZOQUMOOQFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53229-74-6
Record name 2-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclopentanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A slurry of lithium aluminum hydride (883 mg, 23.27 mmol) in tetrahydrofuran (19.4 mL) cooled to 0° C. was treated with 2-(tetrahydro-pyran-2-yloxy)-cyclopentanecarboxylic acid ethyl ester (4.7 g, 19.59 mmol). The reaction was stirred at 25° C. for 18 h. At this time, the reaction was poured onto ice/water. This mixture was filtered through a pad of celite (methylene chloride as eluent). The organics were washed with a saturated aqueous sodium chloride solution (1×100 mL), dried over sodium sulfate, filtered, and concentrated in vacuo to give [2-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-methanol (3.25 g, 83.6%) as a clear liquid: EI-HRMS m/e calcd for C11H20O3 (M+) 200.1412. found 200.1412.
Quantity
883 mg
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
solvent
Reaction Step One
Name
2-(tetrahydro-pyran-2-yloxy)-cyclopentanecarboxylic acid ethyl ester
Quantity
4.7 g
Type
reactant
Reaction Step Two

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